2-Azabicyclo[4.2.0]octane
Overview
Description
2-Azabicyclo[420]octane is a nitrogen-containing bicyclic compound characterized by a unique structure that includes a six-membered ring fused to a four-membered ring
Mechanism of Action
Target of Action
It’s structurally related compound, 2-azabicyclo[321]octane, has been reported to exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.
Mode of Action
The exact mode of action of 2-Azabicyclo[42Based on its structural similarity to 2-azabicyclo[321]octane, it can be hypothesized that it may interact with its targets in a similar manner .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are focusing on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of 2-Azabicyclo[4.2.0]octane in animal models is ongoing. Current studies aim to understand how the effects of the product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focusing on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[4.2.0]octane can be achieved through various methods. One common approach involves the photochemical addition of acrylonitrile to 1,4-dihydropyridines, followed by catalytic hydrogenation of the products . This method yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. Another approach involves the thermal cycloaddition of p-chlorobenzonitrile oxide to the same substrates, yielding compounds with site- and regio-selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation typically employs palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyano and carboxylate derivatives, as well as substituted azabicyclo compounds .
Scientific Research Applications
2-Azabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: Its unique structure makes it a valuable scaffold for developing new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a five-membered ring fused to a three-membered ring.
2-Azabicyclo[2.2.1]heptane: Another related compound with a seven-membered ring fused to a three-membered ring.
Uniqueness
2-Azabicyclo[4.2.0]octane is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo stereoselective reactions and form stable derivatives makes it particularly valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-azabicyclo[4.2.0]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-3-4-7(6)8-5-1/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDCSGYCSVDPPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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